molecular formula C18H22O5 B15134039 (12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

Cat. No.: B15134039
M. Wt: 324.4 g/mol
InChI Key: MBMQEIFVQACCCH-FROHMFGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

rac Zearalenone-d6 is synthesized by the deuteration of Zearalenone. The process involves the reaction of Zearalenone with deuterium gas in the presence of a catalyst. This reaction replaces the hydrogen atoms in Zearalenone with deuterium atoms, resulting in the formation of rac Zearalenone-d6 . The reaction conditions typically include a controlled temperature and pressure to ensure the complete deuteration of the compound.

Industrial Production Methods

The industrial production of rac Zearalenone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

rac Zearalenone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes .

Mechanism of Action

rac Zearalenone-d6 exerts its effects by mimicking the action of Zearalenone. Zearalenone is known to bind to estrogen receptors, leading to estrogenic effects in animals. The deuterium-labeled compound is used to study the binding affinity and metabolic pathways of Zearalenone. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling .

Comparison with Similar Compounds

Similar Compounds

    Zearalenone: The parent compound of rac Zearalenone-d6, known for its estrogenic activity.

    α-Zearalenol: A hydroxylated derivative of Zearalenone with similar estrogenic effects.

    β-Zearalenol: Another hydroxylated derivative with estrogenic activity.

    Zearalanone: A reduced form of Zearalenone with similar biological effects.

Uniqueness

rac Zearalenone-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms enhances the accuracy and precision of quantitative analyses by providing a stable isotopic reference .

Properties

Molecular Formula

C18H22O5

Molecular Weight

324.4 g/mol

IUPAC Name

(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3-/i1D3,6D2,12D

InChI Key

MBMQEIFVQACCCH-FROHMFGNSA-N

Isomeric SMILES

[2H]C1(CCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Origin of Product

United States

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